molecular formula C24H33N3O2 B10867990 11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10867990
M. Wt: 395.5 g/mol
InChI Key: BRLWVABCSOBCIZ-UHFFFAOYSA-N
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Description

11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo-diazepine family. This compound is notable for its potential pharmacological properties, particularly in the realm of central nervous system (CNS) activity. It is structurally characterized by a dibenzo-diazepine core with various substituents that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Dibenzo-diazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo-diazepine core. This can be achieved through a condensation reaction between an ortho-diamine and a diketone under acidic or basic conditions.

    Introduction of Substituents: The ethyl and dimethyl groups are introduced via alkylation reactions. For instance, ethylation can be performed using ethyl halides in the presence of a strong base like sodium hydride.

    Attachment of the Piperidinoethyl Group: The piperidinoethyl moiety is typically introduced through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with an appropriate electrophile, such as a halogenated ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings and the piperidinoethyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the specific substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzo-diazepines and their derivatives.

Biology

Biologically, this compound is of interest due to its potential CNS activity. It has been investigated for its anxiolytic and antioxidant properties .

Medicine

In medicine, the compound’s potential as an anxiolytic agent has been explored. It has shown promise in preclinical studies for its ability to modulate GABA receptors, which are crucial for CNS function .

Industry

Industrially, the compound could be used as a precursor for the synthesis of other pharmacologically active molecules. Its unique structure makes it a valuable starting material for drug development.

Mechanism of Action

The compound exerts its effects primarily through interaction with GABA receptors in the CNS. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The exact molecular pathways involved include modulation of ion channel activity and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another member of the benzodiazepine family, widely used as an anxiolytic and sedative.

    Lorazepam: Similar in structure and function, used for its anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant and anxiolytic effects.

Uniqueness

11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct pharmacological properties. Its combination of ethyl, dimethyl, and piperidinoethyl groups differentiates it from other benzodiazepines, potentially offering a different profile of activity and side effects.

Properties

Molecular Formula

C24H33N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

6-ethyl-9,9-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H33N3O2/c1-4-19-23-18(14-24(2,3)15-21(23)28)25-17-10-6-7-11-20(17)27(19)16-22(29)26-12-8-5-9-13-26/h6-7,10-11,19,25H,4-5,8-9,12-16H2,1-3H3

InChI Key

BRLWVABCSOBCIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)N4CCCCC4

Origin of Product

United States

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